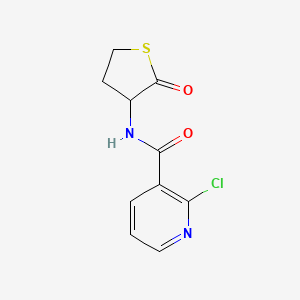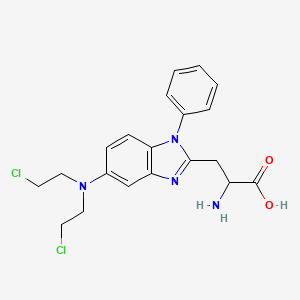
Asebotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asebotin is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, methoxy groups, and a phenylpropanoid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asebotin typically involves multi-step organic reactions. These reactions often include:
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Methoxylation: Addition of methoxy groups.
Glycosylation: Attachment of sugar moieties to the phenylpropanoid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.
Purification Processes: Employing chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Asebotin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Including water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Asebotin has diverse applications in scientific research:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in biological processes and potential as a bioactive compound.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Asebotin involves its interaction with various molecular targets and pathways:
Molecular Targets: Including enzymes, receptors, and signaling molecules.
Pathways: Such as oxidative stress pathways, inflammatory pathways, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Asebotin can be compared with other similar compounds, such as:
Flavonoids: Known for their antioxidant properties.
Phenolic Acids: Recognized for their anti-inflammatory effects.
Glycosides: Studied for their role in various biological processes.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject for further research and application.
Propriétés
Formule moléculaire |
C22H26O10 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19+,20+,21+,22+/m0/s1 |
Clé InChI |
PQCIBORQLVRFMR-PQZYZXGRSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
SMILES canonique |
COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Synonymes |
asebotin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)


![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)









